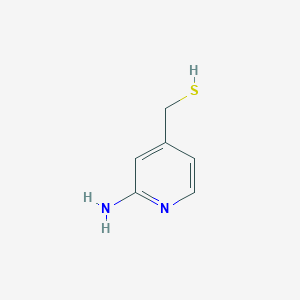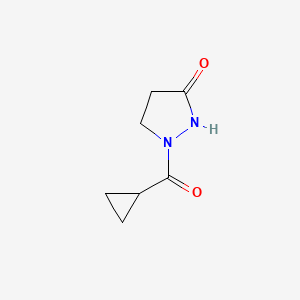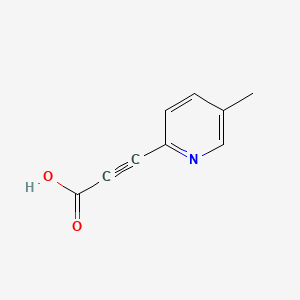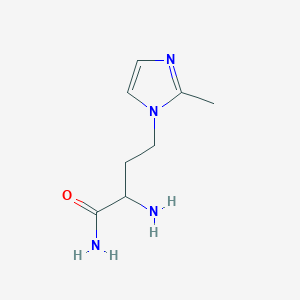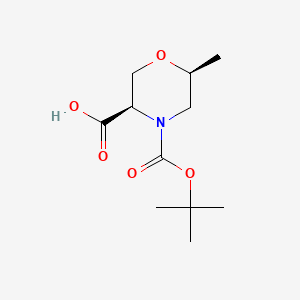
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 4-methylpentan-2-yloxy group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromine atom with an azide group.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol can induce elimination to form alkenes.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution can oxidize the compound to form carboxylic acids.
Major Products Formed
Nucleophilic Substitution: Formation of azides, amines, or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be explored for the development of new pharmaceuticals or drug delivery systems.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new bond.
Elimination Reactions: The compound loses a proton and a leaving group (bromine) to form a double bond.
Oxidation: The compound undergoes electron transfer to form oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Hydroxymethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxyl group instead of bromine.
1-(Iodomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(Bromomethyl)-1-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- or iodo- counterparts. The 4-methylpentan-2-yloxy group also adds steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C13H25BrO |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-11(2)9-12(3)15-13(10-14)7-5-4-6-8-13/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
UELFIWNRZIYWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OC1(CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
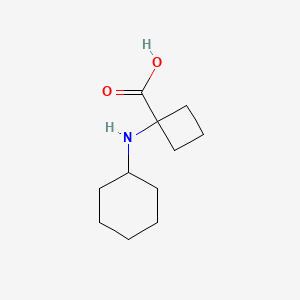
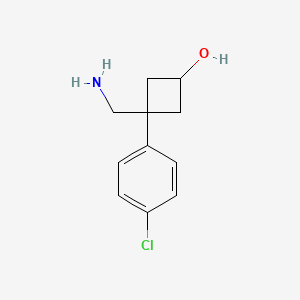
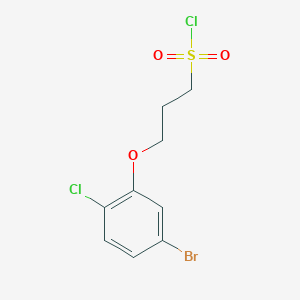

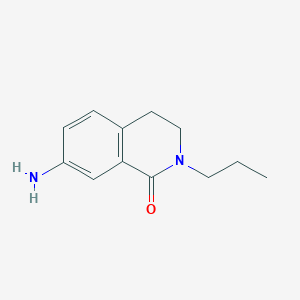

![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
